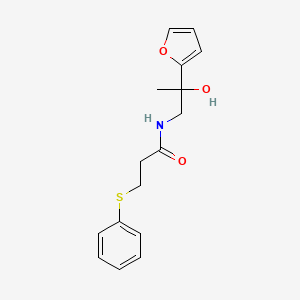

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Propanamide is a simple amide derived from propanoic acid. The compound you mentioned seems to be a complex amide with a furan ring and a phenylthio group attached.

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including oxidation, reduction, and electrophilic substitution . The presence of the amide and phenylthio groups would also influence the reactivity.科学的研究の応用

Drug Design and Delivery

Boronic acids and their esters, which include furan derivatives, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable for neutron capture therapy .

Disruption of α-Synuclein Aggregation

Furan-2-yl-1H-pyrazoles, which are related to the compound , have been synthesized and evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation in vitro .

Biomass Catalytic Conversion

The compound can be synthesized by integrating biomass catalytic conversion with organic synthesis techniques . This process demonstrates the feasibility of converting biomass into valuable chemical precursors .

Antibacterial Activity

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .

UV-Visible Absorption

N-acylhydrazones, which are related to the compound , have indicated absorption within the 570-635 nm range . This property could be useful in various applications, including solar cells and optical sensors .

Quasi-Reversible Oxidation and Reduction Processes

The synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives have demonstrated the capacity to undergo quasi-reversible oxidation and reduction processes on a platinum electrode . This property could be useful in electrochemical applications .

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(19,14-8-5-10-20-14)12-17-15(18)9-11-21-13-6-3-2-4-7-13/h2-8,10,19H,9,11-12H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRWDVSQTWOXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CCSC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)